molecular formula C13H12BrN3O2 B3861117 N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide

N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide

Cat. No. B3861117
M. Wt: 322.16 g/mol
InChI Key: BHTXIODWYOCWBP-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide, also known as AEFH, is a synthetic compound that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide is not fully understood. However, it has been suggested that N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide may induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has been shown to have low toxicity in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has also been investigated for its potential as a neuroprotective agent. N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide in lab experiments is its low toxicity, which makes it a safer alternative to other anti-cancer agents. However, one limitation is that N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide's mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its use as an anti-cancer agent by further elucidating its mechanism of action and identifying potential synergistic agents. Additionally, the development of N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide analogs with improved potency and selectivity is an area of future research.

Scientific Research Applications

N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has been used in scientific research as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has also been investigated for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-8(9-2-4-10(15)5-3-9)16-17-13(18)11-6-7-12(14)19-11/h2-7H,15H2,1H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTXIODWYOCWBP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide
Reactant of Route 4
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide
Reactant of Route 5
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide
Reactant of Route 6
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.